molecular formula C16H13N3O2S B6422406 N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide CAS No. 710287-50-6

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide

Cat. No. B6422406
CAS RN: 710287-50-6
M. Wt: 311.4 g/mol
InChI Key: XVZQXXOECNJSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide, also known as NHP-SPA, is a small molecule that has been studied for its potential therapeutic applications. NHP-SPA has a wide range of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral effects. It has been shown to be an effective inhibitor of several enzymes involved in the metabolism of drugs, and has been studied for its potential use as a drug delivery system.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been studied for a variety of scientific research applications. It has been used as a substrate in enzyme assays, as an inhibitor of several enzymes involved in drug metabolism, and as an inhibitor of certain bacterial enzymes. It has also been studied for its potential therapeutic applications, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-viral effects.

Mechanism of Action

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is believed to act as an inhibitor of several enzymes involved in drug metabolism. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. In addition, it has been found to inhibit the activity of several bacterial enzymes, including those involved in the synthesis of the antibiotic vancomycin.
Biochemical and Physiological Effects
N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain cancer cells. In addition, it has been found to inhibit the activity of certain viral enzymes, including those responsible for the replication of the HIV virus.

Advantages and Limitations for Lab Experiments

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. In addition, it is non-toxic and has a low cost. However, it is not as effective as some other compounds for inhibiting certain enzymes, and its effects on certain cellular targets are not well understood.

Future Directions

There are several potential future directions for the study of N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide. It could be further studied for its potential therapeutic applications, including its effects on inflammation, oxidative stress, and cancer. In addition, it could be studied for its potential use as a drug delivery system, and its ability to inhibit the activity of certain viral enzymes. Finally, its effects on other cellular targets, such as the synthesis of certain antibiotics, could be further studied.

Synthesis Methods

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide can be synthesized using a variety of methods, including the reaction of phthalimide with hydrazine hydrate in aqueous solution. The reaction yields a mixture of N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide and its isomer, N-(3-hydroxyphenyl)-2-(phthalazin-1-yl)acetamide. The isomer can be separated from the N-(3-hydroxyphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide using column chromatography.

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-phthalazin-1-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c20-13-6-3-5-12(8-13)18-15(21)10-22-16-14-7-2-1-4-11(14)9-17-19-16/h1-9,20H,10H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZQXXOECNJSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2SCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49716646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-hydroxyphenyl)-2-(phthalazin-1-ylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.